molecular formula C15H18N4S B4358148 N-(2,3-dihydro-1H-inden-5-yl)-N'-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea

N-(2,3-dihydro-1H-inden-5-yl)-N'-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea

Cat. No.: B4358148
M. Wt: 286.4 g/mol
InChI Key: GGMSNHRMFBOASJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with 1,3-dimethyl-1H-pyrazole-4-isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Research: The compound is used to investigate enzyme inhibition and receptor binding studies.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Agriculture: The compound is evaluated for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-5-yl)-N’-(1H-pyrazol-4-yl)thiourea
  • N-(2,3-dihydro-1H-inden-5-yl)-N’-(1,3-dimethyl-1H-pyrazol-3-yl)thiourea
  • N-(2,3-dihydro-1H-inden-5-yl)-N’-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea is unique due to its specific structural configuration, which imparts distinct biological and chemical properties. The presence of both the indene and pyrazole moieties in the same molecule allows for diverse interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(1,3-dimethylpyrazol-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-10-14(9-19(2)18-10)17-15(20)16-13-7-6-11-4-3-5-12(11)8-13/h6-9H,3-5H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMSNHRMFBOASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC(=S)NC2=CC3=C(CCC3)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1H-inden-5-yl)-N'-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea
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N-(2,3-dihydro-1H-inden-5-yl)-N'-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea
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N-(2,3-dihydro-1H-inden-5-yl)-N'-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea
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N-(2,3-dihydro-1H-inden-5-yl)-N'-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea
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N-(2,3-dihydro-1H-inden-5-yl)-N'-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea

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